molecular formula C11H14N2O B1489104 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one CAS No. 2098078-80-7

2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one

Cat. No.: B1489104
CAS No.: 2098078-80-7
M. Wt: 190.24 g/mol
InChI Key: AOJXAYJVRBZRFV-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial as it can modulate the release of neurotransmitters and influence central nervous system activity. Additionally, this compound exhibits good metabolic stability and weak activity on cytochrome P450 enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with histamine H3 receptors can affect cyclic adenosine monophosphate (cAMP) levels, thereby influencing downstream signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to histamine H3 receptors, acting as a partial agonist . This binding interaction can inhibit or activate various enzymes, leading to changes in gene expression and cellular responses. The proposed binding mode of the compound indicates key interactions similar to those attained by histamine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter release and influence central nervous system activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolic stability and weak activity on these enzymes suggest that it may have a favorable pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues, impacting its overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10-6-13(7-10)8-11(14)9-4-2-1-3-5-9/h1-5,10H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXAYJVRBZRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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